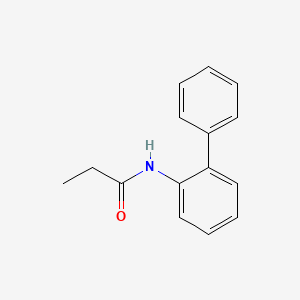

Propionanilide, o-phenyl-

CAS No.: 7470-52-2

Cat. No.: VC9062533

Molecular Formula: C15H15NO

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7470-52-2 |

|---|---|

| Molecular Formula | C15H15NO |

| Molecular Weight | 225.28 g/mol |

| IUPAC Name | N-(2-phenylphenyl)propanamide |

| Standard InChI | InChI=1S/C15H15NO/c1-2-15(17)16-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17) |

| Standard InChI Key | YLZZYWUZESGHDV-UHFFFAOYSA-N |

| SMILES | CCC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |

| Canonical SMILES | CCC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |

Introduction

Chemical Identity and Physicochemical Properties

Propionanilide, systematically named N-phenylpropanamide, is an aromatic amide derivative formed by the condensation of propionic acid and aniline. Its structure features a propanamide group () bonded to a phenyl ring. Key physicochemical properties include:

The compound’s stability under standard conditions and its capacity for hydrogen bonding (via the amide group) make it a versatile intermediate in organic synthesis .

Synthesis and Industrial Production

Laboratory Synthesis

Propionanilide is typically synthesized through the reaction of aniline with propionyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize HCl byproducts:

Key steps:

-

Acylation: Propionyl chloride reacts with aniline’s amine group.

-

Purification: Recrystallization from ethanol or ethyl acetate yields pure product .

Industrial-Scale Manufacturing

Industrial production optimizes this process via continuous-flow reactors, which enhance yield (typically >85%) and reduce waste. Catalysts like zeolites or ionic liquids may expedite the reaction under milder conditions .

Applications in Pharmaceutical Chemistry

Precursor to Analgesic Agents

Propionanilide’s amide functionality is structurally analogous to opioid analgesics. Notably, it serves as a building block for fentanyl-related substances, as evidenced by its inclusion in the International Narcotics Control Board’s (INCB) list of fentanyl precursors . For example, the fentanyl 4-N-propyl analogue (CAS 1060694-93-0) incorporates the propionanilide moiety within its piperidine-based scaffold .

Regulatory Status and Illicit Use

Forensic Significance

Law enforcement agencies have identified propionanilide in clandestine laboratories synthesizing illicit opioids. Its detection in precursor seizures underscores the need for enhanced chemical tracking systems .

Toxicological and Environmental Considerations

Acute Toxicity

Limited toxicological data suggest low acute toxicity (LD₅₀ > 2000 mg/kg in rats). Chronic exposure risks remain uncharacterized, warranting precautionary handling measures .

Environmental Persistence

Propionanilide’s low water solubility and high log (2.1) suggest bioaccumulation potential. Degradation studies indicate slow hydrolysis in aquatic environments (half-life > 60 days) .

Future Research Directions

-

Pharmacological Profiling: Expand in vitro assays to evaluate propionanilide’s affinity for neurological receptors.

-

Green Synthesis: Develop solvent-free acylations using microwave irradiation.

-

Regulatory Harmonization: Advocate for preemptive scheduling of propionanilide derivatives to curb diversion .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume